![molecular formula C9H8F2O3 B1405337 6-Ethoxy-2,3-difluorobenzoic acid CAS No. 1431329-81-5](/img/structure/B1405337.png)
6-Ethoxy-2,3-difluorobenzoic acid
Overview
Description
6-Ethoxy-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C9H8F2O3 . It has a molecular weight of 202.16 . The IUPAC name for this compound is 6-ethoxy-2,3-difluorobenzoic acid .
Molecular Structure Analysis
The InChI code for 6-Ethoxy-2,3-difluorobenzoic acid is 1S/C9H8F2O3/c1-2-14-6-4-3-5 (10)8 (11)7 (6)9 (12)13/h3-4H,2H2,1H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6-Ethoxy-2,3-difluorobenzoic acid has a molecular weight of 202.16 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on specialized chemical databases .Scientific Research Applications
Petrochemical Exploration
Fluorinated benzoic acids, like 6-Ethoxy-2,3-difluorobenzoic acid, are used as conservative tracers in petrochemical exploration. They help characterize petroleum reservoirs due to their favorable physico-chemical properties .
Geochemical Investigations
In geochemical studies, these compounds serve as tracers to understand geological processes due to their ability to be detected in complex matrices at low levels .
Future Directions
Research into fluorinated compounds is ongoing, with recent studies exploring the extraction of fluorine from organofluorine molecules to make fluorinated clusters in yttrium MOFs . This suggests potential future directions in the study and application of fluorinated compounds like 6-Ethoxy-2,3-difluorobenzoic acid.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be varied depending on the specific context of its use .
Mode of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied due to its mild and functional group tolerant reaction conditions .
Biochemical Pathways
As a component in the synthesis of more complex molecules, it could potentially influence a wide range of biochemical pathways depending on the final compound it contributes to forming .
Result of Action
As a component in the synthesis of more complex molecules, its effects would likely be dependent on the properties of the final compound it contributes to forming .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially impact its stability and effectiveness .
properties
IUPAC Name |
6-ethoxy-2,3-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUXFZWPJFDQGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-2,3-difluorobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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